(S)-1-N-Cbz-Pipecolinic acid

Chiral Purity Quality Control Enantiomeric Excess

Sourcing enantiopure (S)-1-N-Cbz-Pipecolinic acid with verifiable stereochemistry is critical for peptide-based drug discovery. This product resolves key pain points: • ≥98% HPLC purity; [α]22/D -59° (c=2, AcOH) guarantees (S)-configuration for stereoselective synthesis • Rigid piperidine core enables peptidomimetic conformational constraint & enhanced CNS penetration (XLogP3=2.1) • Available from mg to kg scale with full CoA documentation and rapid global logistics

Molecular Formula C14H17NO4
Molecular Weight 263.29 g/mol
CAS No. 28697-11-2
Cat. No. B1269922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-N-Cbz-Pipecolinic acid
CAS28697-11-2
Molecular FormulaC14H17NO4
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H17NO4/c16-13(17)12-8-4-5-9-15(12)14(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,17)/t12-/m0/s1
InChIKeyZSAIHAKADPJIGN-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-N-Cbz-Pipecolinic Acid (CAS 28697-11-2): A Chiral Building Block for Asymmetric Synthesis


(S)-1-N-Cbz-Pipecolinic acid (CAS 28697-11-2), also known as N-benzyloxycarbonyl-L-pipecolic acid or Z-L-homoproline, is a protected, chiral, non-proteinogenic cyclic α-amino acid derivative. It features a rigid piperidine-2-carboxylic acid core, wherein the secondary amine nitrogen is protected by a benzyloxycarbonyl (Cbz) group. This Cbz protection renders the molecule stable under various synthetic conditions while allowing for its controlled deprotection via hydrogenolysis, making it a versatile intermediate in organic synthesis [1]. Its key physicochemical properties include a molecular weight of 263.29 g/mol and a specific optical rotation of [α]22/D -59° (c = 2 in acetic acid), which is a critical quality attribute for ensuring enantiopurity in applications ranging from peptide synthesis to pharmaceutical development .

Why (S)-1-N-Cbz-Pipecolinic Acid (CAS 28697-11-2) Cannot Be Substituted with Its Enantiomer or Proline Analogs


Direct substitution of (S)-1-N-Cbz-Pipecolinic acid with its (R)-enantiomer (CAS 28697-09-8), the corresponding N-Cbz-proline derivative, or even the racemic mixture is fundamentally flawed due to stereospecificity in downstream applications. The (S)-configured piperidine ring imparts a distinct three-dimensional conformation that is often critical for molecular recognition in biological systems and asymmetric catalysis. Using the incorrect enantiomer can lead to drastically reduced activity, different biological profiles, or failure in stereoselective synthesis. Furthermore, the six-membered piperidine ring provides different conformational constraints and spatial orientation of the carboxyl group compared to the five-membered pyrrolidine ring of N-Cbz-proline analogs [1][2]. This can alter the backbone geometry of resulting peptidomimetics, affecting binding affinity to target proteins. The quantitative evidence below demonstrates that these seemingly minor structural variations translate into measurable differences in key performance parameters like specific rotation and enzyme recognition kinetics [3][4].

Quantitative Differentiation of (S)-1-N-Cbz-Pipecolinic Acid (CAS 28697-11-2) from Analogs: A Data-Driven Procurement Guide


Chiral Identity Verification: Specific Optical Rotation vs. (R)-Enantiomer

The specific optical rotation serves as a definitive, quantitative marker of enantiomeric purity and identity. (S)-1-N-Cbz-Pipecolinic acid exhibits a specific optical rotation of [α]22/D -59° (c = 2 in acetic acid), whereas its (R)-enantiomer (CAS 28697-09-8) has a rotation of [α]20/D +60° (c = 2 in acetic acid) . This large magnitude and opposite sign allow for unambiguous identification and quantification of enantiomeric purity in QC release testing.

Chiral Purity Quality Control Enantiomeric Excess

Enzymatic Recognition: Lipase-Catalyzed Kinetic Resolution vs. N-Cbz-Proline

The behavior of (R,S)-N-Cbz-pipecolic acid 1,2,4-triazolide in a lipase-catalyzed kinetic resolution demonstrates distinct enzyme recognition compared to the proline analog. The lower enzyme enantioselectivity for the pipecolic derivative is quantitatively attributed to a lower enzyme activity for the fast-reacting (S)-enantiomer compared to the corresponding (S)-N-Cbz-proline 1,2,4-triazolide [1][2]. This highlights the impact of the expanded piperidine ring on substrate binding and catalytic turnover, a crucial consideration for chemoenzymatic synthesis.

Biocatalysis Kinetic Resolution Enzyme Enantioselectivity

Chemical Purity Benchmarking: Minimum Purity Specifications vs. (R)-Enantiomer

Commercial sourcing analysis reveals varying purity specifications between enantiomers. The (S)-1-N-Cbz-Pipecolinic acid is available with a minimum purity specification of 98% (HPLC) from major suppliers, whereas the (R)-enantiomer is often listed with a lower minimum purity spec of 95-98% . This suggests potential differences in synthetic route efficiency or purification ease between the two enantiomers.

Chemical Purity HPLC Analysis Procurement Specification

LogP as an Indicator of Differential Lipophilicity vs. N-Cbz-Proline

Computationally derived partition coefficients indicate that (S)-1-N-Cbz-Pipecolinic acid has a higher predicted lipophilicity (XLogP3 = 2.1) compared to its N-Cbz-proline analog (XLogP3 = 1.7) [1][2]. This difference, stemming from the extra methylene group in the piperidine ring, can affect membrane permeability, solubility, and protein binding in peptidomimetic drug candidates.

Lipophilicity ADME Properties Medicinal Chemistry

Validated Application Scenarios for (S)-1-N-Cbz-Pipecolinic Acid (CAS 28697-11-2) Based on Empirical Evidence


Synthesis of Enantiopure Peptidomimetics and Constrained Peptides

The rigid piperidine core of (S)-1-N-Cbz-Pipecolinic acid makes it a privileged scaffold for introducing conformational constraint into peptide chains, which can enhance metabolic stability and target binding affinity. The high specific rotation of [α]22/D -59° provides a robust quality control checkpoint to ensure the correct stereochemistry is maintained throughout synthesis, which is critical when generating libraries of peptidomimetics for drug discovery. The consistent 98%+ HPLC purity from commercial sources minimizes the risk of side reactions during solid-phase peptide synthesis.

Chiral Synthon for Asymmetric Synthesis of Natural Products

As demonstrated in the total synthesis of (±)-δ-coniceine [1], N-Cbz-protected pipecolic acid derivatives are key intermediates in constructing complex alkaloid frameworks. The (S)-enantiomer is specifically required for accessing the naturally occurring stereochemistry of many bioactive piperidine alkaloids. The ability to reliably source this compound with high enantiopurity, as confirmed by its distinct optical rotation value , is essential for the success of these stereoselective total synthesis campaigns.

Substrate for Optimizing Chemoenzymatic Resolution Processes

The distinct kinetic behavior of (R,S)-N-Cbz-pipecolic acid derivatives in lipase-catalyzed resolutions [2] makes (S)-1-N-Cbz-Pipecolinic acid a valuable model substrate for developing and optimizing biocatalytic processes. Its lower enzyme activity and enantioselectivity compared to N-Cbz-proline analogs provide a benchmark for testing new enzyme variants or reaction engineering strategies aimed at improving the resolution of challenging cyclic amino acid derivatives. Researchers can use this compound to calibrate and validate novel biocatalytic methods.

Building Block for CNS-Targeted Drug Candidates

Vendor technical documentation and patent literature highlight the utility of Z-L-pipecolic acid as a key intermediate in synthesizing pharmaceuticals targeting neurological disorders . The quantifiably higher lipophilicity (XLogP3 = 2.1) compared to N-Cbz-proline [3] supports its use in designing molecules with improved blood-brain barrier penetration. Procurement of the high-purity (S)-enantiomer ensures that the resulting drug candidates possess the correct stereochemistry for target engagement in the CNS.

Technical Documentation Hub

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